molecular formula C20H17N3O3S2 B11001767 2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11001767
M. Wt: 411.5 g/mol
InChI Key: PRXHAUSOKBNZDF-UHFFFAOYSA-N
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Description

2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the isoquinoline derivative. Common reagents used in these reactions include thionyl chloride, triethylamine, and various solvents such as dichloromethane and ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions are often performed at lower temperatures in the presence of a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyethyl)-1-oxo-N-(4-(thiophen-2-yl)thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is unique due to its combination of a thiazole ring, a thiophene ring, and an isoquinoline moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, distinguishing it from other similar compounds .

Properties

Molecular Formula

C20H17N3O3S2

Molecular Weight

411.5 g/mol

IUPAC Name

2-(2-methoxyethyl)-1-oxo-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C20H17N3O3S2/c1-26-9-8-23-11-15(13-5-2-3-6-14(13)19(23)25)18(24)22-20-21-16(12-28-20)17-7-4-10-27-17/h2-7,10-12H,8-9H2,1H3,(H,21,22,24)

InChI Key

PRXHAUSOKBNZDF-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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